molecular formula C27H18N12 B3069033 1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene CAS No. 1006608-03-2

1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene

Cat. No.: B3069033
CAS No.: 1006608-03-2
M. Wt: 510.5 g/mol
InChI Key: CGCMZTOFKIYWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene is a complex organic compound characterized by the presence of three tetrazole groups attached to a central benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with sodium azide and triethyl orthoformate under acidic conditions. This reaction results in the formation of the tetrazole rings through a cyclization process . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene can undergo various chemical reactions, including:

    Oxidation: The tetrazole groups can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the tetrazole rings into other nitrogen-containing heterocycles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole groups can lead to the formation of nitro compounds, while reduction can yield amines or other nitrogen-containing heterocycles .

Mechanism of Action

The mechanism of action of 1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene involves its interaction with molecular targets through its tetrazole groups. These groups can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene is unique due to the presence of three tetrazole groups attached to a central benzene ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

5-[4-[3,5-bis[4-(2H-tetrazol-5-yl)phenyl]phenyl]phenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N12/c1-7-19(25-28-34-35-29-25)8-2-16(1)22-13-23(17-3-9-20(10-4-17)26-30-36-37-31-26)15-24(14-22)18-5-11-21(12-6-18)27-32-38-39-33-27/h1-15H,(H,28,29,34,35)(H,30,31,36,37)(H,32,33,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCMZTOFKIYWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=NNN=N4)C5=CC=C(C=C5)C6=NNN=N6)C7=NNN=N7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene
Reactant of Route 2
Reactant of Route 2
1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene
Reactant of Route 3
Reactant of Route 3
1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene
Reactant of Route 4
Reactant of Route 4
1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene
Reactant of Route 5
Reactant of Route 5
1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene
Reactant of Route 6
Reactant of Route 6
1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.